Iofetamine hydrochloride
Overview
Description
Solasodin is a steroidal alkaloid found in plants of the Solanaceae family, such as potatoes and tomatoes . It is known for its diverse pharmacological properties, including anticancer, antifungal, and cardiotonic effects . Solasodin is also used as a precursor for the synthesis of complex steroidal compounds, such as contraceptive pills .
Preparation Methods
Synthetic Routes and Reaction Conditions: Solasodin can be extracted from various Solanum species using different methods. One effective method is microwave-assisted aqueous two-phase extraction (MAATPE), which involves the use of ethanol, ammonium sulfate, and water . The extraction conditions include a temperature of 44°C, an extraction time of 15 minutes, and a liquid-to-solid ratio of 42:1 mL/g .
Industrial Production Methods: In industrial settings, solasodin is often extracted from the berries of Solanum species. The extraction process involves the use of solvents and chromatographic techniques to isolate and purify the compound . High-performance liquid chromatography (HPLC) is commonly used to quantify solasodin in various samples .
Chemical Reactions Analysis
Types of Reactions: Solasodin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form solasodine-3-one, a key intermediate in the synthesis of steroidal drugs .
Common Reagents and Conditions:
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce solasodin to its corresponding alcohol.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include solasodine-3-one, solasodine-3-ol, and various halogenated derivatives .
Scientific Research Applications
Solasodin has a wide range of scientific research applications:
Mechanism of Action
Solasodin exerts its effects through various molecular targets and pathways. It increases the levels of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione, while reducing lipid peroxidation and nitric oxide levels . These actions contribute to its neuroprotective and anticancer properties. Additionally, solasodin can inhibit the p53-MDM2 complex, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Solasodin is unique among steroidal alkaloids due to its diverse pharmacological properties and its use as a precursor for steroidal drugs. Similar compounds include:
Properties
IUPAC Name |
1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLDFEASYWNJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045774 | |
Record name | Iofetamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82691-32-5 | |
Record name | Iofetamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082691325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iofetamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOFETAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877DO43251 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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